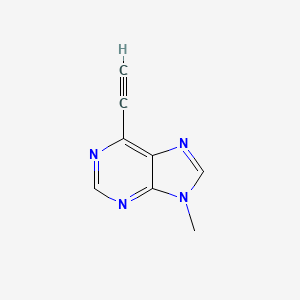

6-ethynyl-9-methyl-9H-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-ethynyl-9-methyl-9H-purine is a purine derivative with the molecular formula C8H6N4. It is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. The compound is characterized by the presence of an ethynyl group at the 6-position and a methyl group at the 9-position of the purine ring.

Mechanism of Action

Target of Action

The primary target of 6-ethynyl-9-methyl-9H-purine is the Nek2 kinase . Nek2 is a protein kinase that plays a crucial role in cell division and is often overexpressed in various cancers .

Mode of Action

This compound acts as a covalent inhibitor of Nek2 . It targets the enzyme’s cysteine 22 residue, which lies near the catalytic site . This interaction results in irreversible inhibition of Nek2, thereby disrupting its function .

Biochemical Pathways

The inhibition of Nek2 by this compound affects the cell division process . Nek2 plays a key role in the regulation of the cell cycle, particularly during mitosis . By inhibiting Nek2, the compound can disrupt normal cell division, which may lead to cell death .

Result of Action

The inhibition of Nek2 by this compound can lead to cell death . This is particularly relevant in the context of cancer cells, where Nek2 is often overexpressed . Therefore, the compound’s action could potentially have anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethynyl-9-methyl-9H-purine typically involves the alkylation of 6-ethynylpurine with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethynyl-9-methyl-9H-purine can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form this compound derivatives with different degrees of saturation.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield 6-formyl-9-methyl-9H-purine, while reduction can produce 6-ethyl-9-methyl-9H-purine.

Scientific Research Applications

6-ethynyl-9-methyl-9H-purine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.

Industry: It may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

6-methylpurine: Lacks the ethynyl group and has different biological activity.

9-ethyl-9H-purine: Has an ethyl group instead of a methyl group at the 9-position.

6-chloro-9-methyl-9H-purine: Contains a chlorine atom at the 6-position instead of an ethynyl group.

Uniqueness

6-ethynyl-9-methyl-9H-purine is unique due to the presence of both an ethynyl and a methyl group, which confer distinct chemical reactivity and biological activity compared to other purine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

6-Ethynyl-9-methyl-9H-purine, a purine derivative with the molecular formula C8H6N4, has garnered significant attention in biochemical research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C8H6N4

CAS Number : 477301-10-3

The compound features an ethynyl group at the 6-position and a methyl group at the 9-position of the purine ring, which contribute to its distinct chemical reactivity and biological properties .

Target of Action

The primary target of this compound is Nek2 kinase , a serine/threonine protein kinase involved in regulating cell division and centrosome separation during mitosis .

Mode of Action

As a covalent inhibitor , this compound binds irreversibly to Nek2, leading to its inactivation. This inhibition impacts critical cellular processes, particularly those related to cell cycle regulation, resulting in potential cell death in cancerous cells .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting growth in chronic myeloid leukemia (CML) cell lines through its interaction with Nek2 .

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Cytotoxicity | Induces cell death in CML cell lines | |

| Kinase Inhibition | Selective inhibition of Nek2 | |

| Cell Cycle Disruption | Affects mitotic processes leading to apoptosis |

Case Studies and Research Findings

- Nek2 Inhibition Study : A study demonstrated that this compound could inhibit Nek2 with an IC50 value of approximately 12 μM. The compound's ability to covalently bind to the kinase was confirmed through time-dependent inhibition assays .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of purines revealed that modifications at the 2- and 6-positions can enhance selectivity and potency against Nek2. This highlights the potential for developing more effective derivatives based on the core structure of this compound .

- Cytotoxicity Mechanism : The cytotoxic effects observed in CML cells were attributed to nucleophilic attack on the electrophilic alkyne or alkene groups within the compound, suggesting a mechanism where amino acid residues play a crucial role in mediating its effects .

Applications in Medicine

The ongoing research into this compound suggests its potential as a therapeutic agent, particularly for treating cancers associated with aberrant Nek2 activity. Its unique mechanism as a covalent inhibitor positions it as a promising candidate for drug development aimed at targeting specific kinases involved in tumorigenesis.

Properties

IUPAC Name |

6-ethynyl-9-methylpurine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-3-6-7-8(10-4-9-6)12(2)5-11-7/h1,4-5H,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVFXBMYXYYNFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=CN=C21)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.